RK-33

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RK-33 est un inhibiteur de petite molécule qui cible l'hélicase d'ARN DDX3. Il a montré des résultats prometteurs dans la recherche préclinique en tant qu'agent anticancéreux. This compound est connu pour sa capacité à induire un arrêt du cycle cellulaire G1, à promouvoir l'apoptose et à améliorer la sensibilisation aux radiations dans les cellules surexprimant DDX3 .

Applications De Recherche Scientifique

RK-33 has a wide range of scientific research applications, including:

Cancer Research: This compound has been shown to radiosensitize prostate cancer cells by blocking the RNA helicase DDX3, leading to decreased proliferation and induced G1 phase cell-cycle arrest.

Antiviral Research: this compound has broad-spectrum antiviral action by inhibiting the enzymatic activities of DDX3X.

Mécanisme D'action

- RK-33 selectively inhibits DDX3, disrupting its function and preventing the virus from exploiting it .

- This compound affects multiple pathways:

Target of Action (DDX3):

Mode of Action:

Biochemical Pathways:

Pharmacokinetics:

Result of Action:

Analyse Biochimique

Biochemical Properties

RK-33 functions as a potent inhibitor of the RNA helicase DDX3. This enzyme is involved in unwinding RNA structures, which is essential for RNA translation and other metabolic processes. By inhibiting DDX3, this compound disrupts these processes, leading to a reduction in protein synthesis. The compound has been shown to cause G1 cell cycle arrest, induce apoptosis, and promote radiation sensitization in cells overexpressing DDX3 . Additionally, this compound has demonstrated broad-spectrum antiviral activity by inhibiting the enzymatic activities of DDX3X, thereby limiting viral replication in cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly those overexpressing DDX3, this compound treatment results in decreased proliferation and induction of G1 phase cell-cycle arrest . The compound also induces apoptosis and enhances the sensitivity of these cells to radiation therapy . In viral-infected cells, this compound reduces viral load by downregulating viral gene expression and inhibiting viral protein production . These effects are mediated through the inhibition of DDX3, which is co-opted by viruses for replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding domain of DDX3, thereby inhibiting its helicase activity . This inhibition disrupts the normal function of DDX3 in RNA metabolism, leading to a cascade of downstream effects, including reduced protein synthesis and impaired viral replication . Additionally, this compound has been shown to interfere with the DDX3-β-catenin axis, thereby impairing Wnt signaling . This disruption of Wnt signaling contributes to the compound’s anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can cause sustained G1 cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antiviral effects persist over time, with continued inhibition of viral replication observed in treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound is efficacious in limiting viral infections and reducing tumor growth . At higher doses, the compound can exhibit toxic effects, including increased apoptosis and potential off-target effects . In xenograft models of cancer, this compound has been shown to reduce tumor proliferation and enhance the effects of radiation therapy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DDX3. By inhibiting DDX3, this compound affects RNA metabolism, including transcription, pre-mRNA splicing, RNA export, and translation . The compound also impacts mitochondrial translation and respiratory electron transport pathways, leading to reduced oxidative phosphorylation capacity and increased reactive oxygen species (ROS) levels . These metabolic disruptions contribute to the compound’s anticancer and antiviral effects.

Transport and Distribution

Within cells, this compound is transported and distributed to various compartments, including the cytoplasm and mitochondria . The compound’s interaction with DDX3 facilitates its localization to these compartments, where it exerts its inhibitory effects. Additionally, this compound has been shown to accumulate in cancer cells overexpressing DDX3, enhancing its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with DDX3. The compound localizes to the nucleolus, centrosome, and mitochondria, where it performs different functions based on its location . In the nucleolus, this compound inhibits RNA processing, while in the mitochondria, it disrupts mitochondrial translation and oxidative phosphorylation . These localized effects contribute to the compound’s overall therapeutic activity.

Méthodes De Préparation

RK-33 peut être synthétisé en utilisant diverses méthodes. Une approche courante implique l'encapsulation de this compound dans des nanoparticules d'acide poly(lactique-co-glycolique) (PLGA) en utilisant la méthode d'évaporation du solvant en émulsion. Cette méthode donne des nanoparticules avec un diamètre hydrodynamique d'environ 245 nm et une charge négative . Le this compound encapsulé est libéré sur sept jours et présente une cytotoxicité envers les cellules de carcinome mammaire humain de manière dépendante du temps .

Analyse Des Réactions Chimiques

RK-33 subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction : this compound peut participer à des réactions redox, bien que les détails spécifiques de ces réactions soient limités.

Substitution : this compound peut subir des réactions de substitution, en particulier en présence de réactifs et de conditions spécifiques.

Réactifs et conditions courants : Les réactions impliquant this compound nécessitent souvent des réactifs et des conditions spécifiques, tels que l'utilisation de PLGA pour l'encapsulation et la libération contrôlée.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les nanoparticules de this compound encapsulées et leurs produits de libération subséquents.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound a montré qu'il radiosensibilisait les cellules cancéreuses de la prostate en bloquant l'hélicase d'ARN DDX3, ce qui entraînait une diminution de la prolifération et une induction de l'arrêt du cycle cellulaire en phase G1.

Recherche antivirale : this compound a une action antivirale à large spectre en inhibant les activités enzymatiques de DDX3X.

Administration de médicaments : L'encapsulation de this compound dans des nanoparticules de PLGA a montré un potentiel en tant que formulation parentérale, améliorant la rétention systémique et réduisant la toxicité.

Mécanisme d'action

This compound exerce ses effets en ciblant l'hélicase d'ARN DDX3. Il se lie spécifiquement à DDX3, inhibant son activité d'hélicase et perturbant son rôle dans le métabolisme de l'ARN et la réponse antivirale . Cette inhibition conduit à un arrêt du cycle cellulaire G1, à l'apoptose et à une sensibilisation accrue aux radiations dans les cellules surexprimant DDX3 . De plus, this compound contribue à désactiver le mécanisme de réparation de l'ADN dans les cellules cancéreuses, les empêchant de réparer les brins d'ADN brisés par les radiations .

Comparaison Avec Des Composés Similaires

RK-33 est unique en son genre par sa capacité à cibler DDX3 avec une grande spécificité et une grande efficacité. Des composés similaires comprennent d'autres inhibiteurs d'hélicase d'ARN, tels que ceux ciblant DDX5 et DDX17, mais this compound se démarque en raison de ses puissantes propriétés anticancéreuses et antivirales . Le développement de this compound en tant que médicament de première génération souligne son potentiel en tant qu'agent thérapeutique novateur .

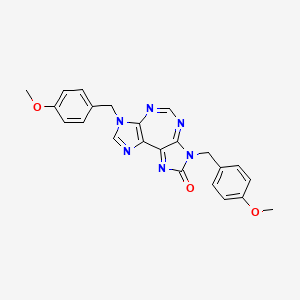

Propriétés

IUPAC Name |

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMZXFUZDBRCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)